2-Ethanesulfonamidoethane-1-sulfonyl chloride
Overview
Description
“2-Ethanesulfonamidoethane-1-sulfonyl chloride” is a chemical compound with the CAS Number: 1384428-02-7 . It has a molecular weight of 235.71 and its molecular formula is C4H10ClNO4S2 .
Molecular Structure Analysis
The InChI code for “2-Ethanesulfonamidoethane-1-sulfonyl chloride” is 1S/C4H10ClNO4S2/c1-2-12(9,10)6-3-4-11(5,7)8/h6H,2-4H2,1H3 .Physical And Chemical Properties Analysis
“2-Ethanesulfonamidoethane-1-sulfonyl chloride” is a powder at room temperature .Scientific Research Applications
Synthesis of Alkane- and Arylsulfonyl Chlorides
Sulfonyl chlorides are extensively utilized in various industrial applications, including the production of detergents, ion-exchange resins, elastomers, pharmaceuticals, dyes, and herbicides. The synthesis methods for sulfonyl chlorides involve reactions with aliphatic hydrocarbons, sulfuryl halides, thiols, sulfoxides, and sulfenyl chlorides. Notably, the reaction of sulfonic acids and their derivatives with reagents like PCl5, COCl2, thionyl chloride, chlorine, and chlorosulfonic acid has been highlighted in the literature (Lezina, Rubtsova, & Kuchin, 2011).
Synthesis of Multisulfonyl Chlorides
The synthesis of functional aromatic multisulfonyl chlorides, which are key building blocks for dendritic and other complex organic molecules, has been achieved through the oxidative chlorination of S-(aryl)-N,N'-diethylthiocarbamate, alkyl-, or benzyl thiophenyl groups as masked nonreactive precursors to sulfonyl chlorides (Percec et al., 2001).
Polymer Electrolyte Membranes
Sulfonated polyethylene membranes, formed by reacting polyethylene with chlorine and sulfur dioxide followed by hydrolysis of sulfonyl chloride groups, have shown promising ion-conduction and methanol permeation properties. These membranes are significant for their potential use in applications like fuel cells (Tricoli & Carretta, 2002).
Heavy Metal Sensing
N,N'-(ethane-1,2-diyl)bis(2,5-dimethoxybenzenesulfonamide) and related compounds, synthesized using sulfonyl chlorides, have been developed as sensors for heavy metals like cobalt ions. These sensors demonstrate high sensitivity and stability, making them valuable for environmental and health-care applications (Sheikh et al., 2016).
Solid-Phase Synthesis of Heterocyclic Compounds
Polymer-supported sulfonyl chloride has been used in the solid-phase synthesis of disubstituted 1,3-oxazolidin-2-ones, a process that involves the reaction of 1,2-diols with p-toluenesulfonyl isocyanate. This method allows for the preparation of these heterocyclic compounds with high enantiopurity, which is crucial in drug development (Holte, Thijs, & Zwanenburg, 1998).
Safety And Hazards
properties
IUPAC Name |
2-(ethylsulfonylamino)ethanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClNO4S2/c1-2-12(9,10)6-3-4-11(5,7)8/h6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZDHFKWRYPSSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701227559 | |
Record name | Ethanesulfonyl chloride, 2-[(ethylsulfonyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701227559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethanesulfonamidoethane-1-sulfonyl chloride | |
CAS RN |
1384428-02-7 | |
Record name | Ethanesulfonyl chloride, 2-[(ethylsulfonyl)amino]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1384428-02-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanesulfonyl chloride, 2-[(ethylsulfonyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701227559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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